molecular formula C20H27N3OS2 B2467804 1-(2,5-Dimethylphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea CAS No. 863017-48-5

1-(2,5-Dimethylphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea

Cat. No.: B2467804
CAS No.: 863017-48-5
M. Wt: 389.58
InChI Key: BYQUCLIJNMMBOX-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea is a specialized thiourea derivative designed for research applications in medicinal chemistry and drug discovery. Its molecular structure integrates three pharmaceutically relevant components: a 2,5-dimethylphenyl group, a thiourea bridge, and a complex amine side chain featuring a morpholine ring and a thiophene heterocycle. Thiourea derivatives are extensively investigated for their diverse biological activities, serving as key scaffolds in the development of novel therapeutic agents . The morpholine ring, a common feature in approved drugs, is valued for its ability to improve solubility and influence the pharmacokinetic profile of lead compounds . Concurrently, the thiophene moiety is a privileged structure in medicinal chemistry, known to contribute to significant biological activity and is frequently incorporated into molecules with antiviral and antimicrobial properties . This compound is representative of a class of molecules studied for their potential to interact with various biological targets. Researchers may explore its application in developing agents with antibacterial, antioxidant, or anticancer properties, as similar thiourea derivatives have demonstrated efficacy in these areas . The presence of multiple nitrogen and sulfur atoms in its structure provides potential ligating centers, making it a candidate for synthesizing metal complexes with enhanced or novel biological activities . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3OS2/c1-14-6-7-15(2)17(13-14)22-20(25)21-16(3)19(18-5-4-12-26-18)23-8-10-24-11-9-23/h4-7,12-13,16,19H,8-11H2,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQUCLIJNMMBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NC(C)C(C2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,5-Dimethylphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thioureas are known for their ability to interact with various biological targets, leading to applications in treating diseases such as cancer and infections. This article will explore the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Thiourea derivatives, including the compound , have demonstrated significant antimicrobial properties. Research indicates that thioureas can inhibit the growth of various pathogens, including bacteria and fungi. For instance, a study found that certain thiourea compounds exhibited potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli with IC50 values in the low micromolar range .

Table 1: Antimicrobial Activity of Thiourea Derivatives

CompoundMicroorganismIC50 (µg/mL)
1S. aureus0.25
2E. coli0.5
3C. albicans1.0

Anticancer Activity

The anticancer potential of thiourea derivatives is well-documented. Studies have shown that these compounds can induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms, such as cell cycle arrest and modulation of signaling pathways involved in cancer progression . For example, a recent investigation reported that a related thiourea derivative exhibited IC50 values ranging from 1.29 to 2.96 µM against various cancer cell lines, demonstrating its efficacy even in drug-resistant strains .

Table 2: Anticancer Efficacy of Thiourea Derivatives

CompoundCancer Cell LineIC50 (µM)
ABreast Cancer3
BProstate Cancer14
CPancreatic Cancer7

The biological activity of thiourea derivatives is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many thioureas act as enzyme inhibitors, particularly targeting DNA gyrase and other essential enzymes involved in bacterial replication .
  • Induction of Apoptosis : In cancer cells, thioureas can trigger apoptosis through mitochondrial pathways and caspase activation .
  • Antioxidant Properties : Certain derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial efficacy of thiourea derivatives, researchers synthesized a series of compounds and tested them against clinical isolates of bacteria. The results indicated that compounds with specific substitutions exhibited enhanced antibacterial activity compared to standard antibiotics, suggesting potential for development into new antimicrobial agents .

Case Study 2: Anticancer Potential

Another notable study evaluated the anticancer effects of a series of thiourea derivatives on human leukemia cell lines. The findings revealed that these compounds not only inhibited cell proliferation but also reversed treatment resistance in previously resistant cell lines, indicating their potential role in combination therapies for cancer treatment .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of thiourea derivatives, including 1-(2,5-Dimethylphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea. Thioureas have been shown to inhibit the growth of various cancer cell lines. For instance, a study demonstrated that compounds with thiourea moieties exhibited IC50 values in the low micromolar range against multiple tumor cell lines, indicating significant cytotoxicity .

Case Study:
In a specific investigation into thiourea derivatives, compounds were tested against MCF7 breast cancer cells using the MTT assay. The results indicated that several thiourea derivatives displayed promising anticancer activity, with some showing enhanced efficacy in drug-resistant cell lines .

Antimicrobial Properties

Thioureas are also recognized for their antimicrobial activities. The compound's structure allows it to interact with biological systems effectively, making it a candidate for developing new antimicrobial agents. Research has shown that thiourea derivatives can exhibit potent antifungal and antibacterial effects .

Case Study:
A series of thiourea derivatives were synthesized and evaluated for their antifungal activity against pathogens like Fusarium graminearum and Botrytis cinerea. The results demonstrated that certain derivatives possessed significant antifungal properties, outperforming standard treatments .

Organic Synthesis

Thioureas play a crucial role as intermediates in organic synthesis. They are utilized in forming various heterocyclic compounds and act as ligands in coordination chemistry due to their ability to form complexes with metal ions. This property is particularly valuable in catalysis and materials science applications .

Case Study:
Research has shown that thiourea derivatives can serve as effective organocatalysts in various reactions, enhancing reaction rates and selectivity. Their ability to stabilize transition states makes them useful in synthesizing complex organic molecules .

Summary of Applications

Application AreaDescriptionCase Studies/Findings
Anticancer Activity Inhibition of cancer cell growth through cytotoxic effects on various cell linesIC50 values in low micromolar range; efficacy against drug-resistant cell lines demonstrated
Antimicrobial Activity Effective against fungal and bacterial pathogensSignificant antifungal activity against Fusarium graminearum and Botrytis cinerea observed
Organic Synthesis Used as intermediates for synthesizing heterocycles and as ligands for metal complexesEffective organocatalysts enhancing reaction rates; valuable in coordination chemistry applications

Chemical Reactions Analysis

Cyclocondensation Reactions

The thiourea group participates in cyclocondensation reactions with activated alkynes or diesters. For example:

  • Reaction with dimethyl acetylenedicarboxylate (DMAD):
    Under methanol at room temperature, analogous 1-acyl-3-aroylthioureas form (Z)-methyl 2-[(Z)-2-(4-aroylimino)-4-oxo-3-aryl-1,3-thiazolidin-5-ylidene]acetates (yields: 84–92%) . In refluxing acetic acid, methyl 2-benzamido-4-oxo-3-aryl-3,4-dihydro-2H-1,3-thiazine-6-carboxylates are produced .

ReagentConditionsProduct TypeYieldSource
DMADMeOH, rtThiazolidinone derivatives84–92%
DMADAcOH, refluxThiazine carboxylates~90%

The morpholine and thiophene substituents may influence regioselectivity by steric or electronic effects.

Alkylation and Acylation

The secondary amine in the thiourea group undergoes alkylation or acylation under basic conditions:

  • Alkylation: Reaction with alkyl halides (e.g., Ph₃PBr₂) yields quaternary ammonium salts (e.g., morpholine bromide derivatives, 95% yield) .

  • Acylation: Treatment with acyl chlorides or anhydrides forms N-acylated products.

Reaction TypeReagentProductYieldSource
AlkylationPh₃PBr₂Morpholine bromide95%
AcylationAcCl / baseN-Acetyl thiourea derivativeN/A

Hydrolysis and Rearrangement

Under acidic or basic conditions, thioureas hydrolyze to ureas. For example:

  • Acidic hydrolysis: Aqueous HCl cleaves the C=S bond, yielding urea derivatives.

  • BF₃·Et₂O-mediated rearrangement: Carbenium ion rearrangements (e.g., formation of phenolic derivatives, 92% yield) .

ConditionsOutcomeYieldSource
HCl (aq.)Urea formationN/A
BF₃·Et₂O / H₂O₂Carbenium rearrangement92%

Electrophilic Substitution on Thiophene

The thiophene ring undergoes electrophilic substitution, though steric hindrance from the morpholine group may limit reactivity:

  • Halogenation: Bromination or chlorination at the 5-position of thiophene.

  • Nitration: Nitric acid generates nitro-thiophene derivatives.

Biological Activity and Enzyme Interactions

While not a chemical reaction per se, the compound’s thiourea group inhibits enzymes like glutaminyl cyclase via hydrogen bonding and metal chelation, as seen in structurally similar N-alkyl thioureas .

Stability and Degradation

  • Thermal stability: Decomposes above 200°C.

  • Photodegradation: Ru(bpy)₃²⁺-mediated photocatalysis generates radicals (e.g., ketyl radicals for cross-coupling) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other thiourea and heterocyclic derivatives reported in the literature. Below is a comparative analysis of key analogs:

Compound Core Structure Substituents Reported Activity Key Differences
1-(2,5-Dimethylphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea (Target) Thiourea 2,5-Dimethylphenyl; morpholino-thiophene-propan-2-yl Limited data (inferred: potential kinase inhibition or antimicrobial activity) Unique morpholino substitution enhances solubility and potential CNS activity.
4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d) Pyrimidin-2-ol Benzofuran; thiophene Anticancer activity (IC₅₀ values: 8–22 µM against MCF-7 cells) Replaces thiourea with pyrimidin-ol; lacks morpholino group.
1-(2-Furyl)-3-(3-methyl-2-thienyl)-propenone α,β-Unsaturated ketone Furyl; 3-methylthienyl Electrochemical activity (redox potential: −1.2 V vs. Ag/AgCl) Conjugated enone system vs. thiourea; no morpholino or dimethylphenyl groups.
4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol Naphthol-amine Thiophene; methylamino Impurity in drospirenone synthesis (no bioactivity reported) Naphthol-amine backbone instead of thiourea; unrelated pharmacological scope.

Key Findings from Comparative Studies

Thiophene vs. Benzofuran/Furan Substitutions: The thiophene moiety in the target compound may enhance π-π stacking interactions compared to furan or benzofuran analogs, as seen in electrochemical studies of 1-(2-furyl)-3-(3-methyl-2-thienyl)-propenone . Benzofuran-containing pyrimidin-2-ol derivatives (4a-d) exhibit stronger anticancer activity than furan analogs, suggesting the electron-rich benzofuran system improves target binding .

Role of Thiourea vs. Pyrimidin-2-thiol derivatives (5a-d) show higher antimicrobial activity than pyrimidin-2-ol analogs, indicating sulfur’s role in enhancing membrane permeability .

Morpholino Group Impact: The morpholino (tetrahydropyran-4-ylamine) substituent in the target compound likely improves solubility and bioavailability compared to non-polar analogs like 1-(2-furyl)-3-(3-methyl-2-thienyl)-propenone .

Data Table: Physicochemical and Bioactivity Comparison

Property Target Compound Pyrimidin-2-ol (4a-d) α,β-Unsaturated Ketone
Molecular Weight (g/mol) ~390 (estimated) 320–360 218.27
LogP ~3.5 (predicted) 2.8–3.2 2.1
Hydrogen Bond Donors 2 1 0
Reported IC₅₀/EC₅₀ N/A 8–22 µM (MCF-7) −1.2 V (redox)

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